Cas no 14340-32-0 (4-phenylpiperazin-1-amine)

4-phenylpiperazin-1-amine Chemical and Physical Properties
Names and Identifiers
-
- 1-Piperazinamine,4-phenyl-
- 4-PHENYLPIPERAZIN-1-AMINE
- 1-PIPERAZIN AMINE,4-PHENYL-(9CI)
- (4-Phenylpiperazin-1-yl)amine
- 4-Phenyl-1-piperazinamine
- 1-Amino-4-phenylpiperazine
- 14340-32-0
- DTXSID10509256
- LS-09215
- CS-0308213
- 1-Piperazinamine,4-phenyl-(9CI)
- AKOS005170704
- 4-Amino-1-phenylpiperazine
- EN300-111043
- MFCD07364280
- SCHEMBL1484564
- 4-phenylpiperazin-1-amine
-
- MDL: MFCD07364280
- Inchi: InChI=1S/C10H15N3/c11-13-8-6-12(7-9-13)10-4-2-1-3-5-10/h1-5H,6-9,11H2
- InChI Key: DAURIJZNKHAJSE-UHFFFAOYSA-N
- SMILES: C1=CC=C(C=C1)N2CCN(CC2)N
Computed Properties
- Exact Mass: 177.126597491g/mol
- Monoisotopic Mass: 177.126597491g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 146
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 32.5Ų
Experimental Properties
- Density: 1.105
4-phenylpiperazin-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-111043-0.5g |
4-phenylpiperazin-1-amine |
14340-32-0 | 95% | 0.5g |
$277.0 | 2023-10-27 | |
abcr | AB416208-500 mg |
4-Phenylpiperazin-1-amine |
14340-32-0 | 500MG |
€313.80 | 2023-02-03 | ||
TRC | P228755-500mg |
4-Phenylpiperazin-1-amine |
14340-32-0 | 500mg |
$ 600.00 | 2022-06-03 | ||
Enamine | EN300-111043-0.1g |
4-phenylpiperazin-1-amine |
14340-32-0 | 95% | 0.1g |
$124.0 | 2023-10-27 | |
abcr | AB416208-1g |
4-Phenylpiperazin-1-amine; . |
14340-32-0 | 1g |
€397.00 | 2025-03-19 | ||
Aaron | AR007KVD-250mg |
1-Piperazinamine,4-phenyl- |
14340-32-0 | 95% | 250mg |
$267.00 | 2025-02-14 | |
Aaron | AR007KVD-1g |
1-Piperazinamine,4-phenyl- |
14340-32-0 | 95% | 1g |
$515.00 | 2025-02-14 | |
1PlusChem | 1P007KN1-100mg |
1-Piperazinamine,4-phenyl- |
14340-32-0 | 95% | 100mg |
$209.00 | 2024-06-20 | |
1PlusChem | 1P007KN1-10g |
1-Piperazinamine,4-phenyl- |
14340-32-0 | 95% | 10g |
$2112.00 | 2024-06-20 | |
A2B Chem LLC | AD52541-5g |
4-Phenylpiperazin-1-amine |
14340-32-0 | 95% | 5g |
$1019.00 | 2024-04-20 |
4-phenylpiperazin-1-amine Related Literature
-
Hyun-Ouk Kim,Woonsung Na,Jong-Woo Lim,Geunseon Park,Chaewon Park,Hwunjae Lee,Aram Kang,Seungjoo Haam,Inho Choi,Jung-Taek Kang,Daesub Song J. Mater. Chem. B, 2020,8, 2476-2482
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
-
5. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
Additional information on 4-phenylpiperazin-1-amine
Introduction to 4-phenylpiperazin-1-amine (CAS No. 14340-32-0)
4-phenylpiperazin-1-amine, identified by its Chemical Abstracts Service (CAS) number 14340-32-0, is a significant compound in the field of pharmaceutical chemistry and medicinal research. This heterocyclic amine derivative has garnered attention due to its structural and functional versatility, making it a valuable scaffold in the development of various therapeutic agents. The compound belongs to the piperazine class, characterized by a six-membered aromatic ring containing two nitrogen atoms, which imparts unique chemical and biological properties.
The structural motif of 4-phenylpiperazin-1-amine consists of a phenyl group attached to a piperazine ring at the 4-position, with an amine substituent at the 1-position. This configuration allows for diverse interactions with biological targets, including enzymes and receptors, which are pivotal in modulating physiological processes. The presence of both aromatic and amine functionalities makes it a versatile intermediate in organic synthesis, facilitating the construction of more complex molecules.
In recent years, 4-phenylpiperazin-1-amine has been extensively studied for its potential applications in drug discovery. Its structural features make it a suitable candidate for developing compounds that interact with central nervous system (CNS) receptors, such as serotonin and dopamine receptors. These interactions are critical in the treatment of neurological and psychiatric disorders. For instance, derivatives of 4-phenylpiperazin-1-amine have shown promise in preclinical studies as potential treatments for conditions like depression, anxiety, and schizophrenia.
One of the most compelling aspects of 4-phenylpiperazin-1-amine is its role as a building block in the synthesis of more complex pharmacophores. Researchers have leveraged its scaffold to develop novel molecules with enhanced binding affinity and selectivity. The phenyl group provides hydrophobic interactions, while the piperazine ring contributes to hydrogen bonding capabilities, enabling precise targeting of biological pathways. This dual functionality has been exploited in the design of drugs that exhibit improved pharmacokinetic profiles.
Recent advancements in computational chemistry have further highlighted the utility of 4-phenylpiperazin-1-amine in drug design. Molecular docking studies have demonstrated its potential to interact with various protein targets, including those involved in inflammation and pain signaling. These findings have opened new avenues for developing therapeutic strategies against chronic inflammatory diseases and neuropathic pain conditions. The compound’s ability to modulate receptor activity without significant off-target effects makes it an attractive candidate for further clinical investigation.
The synthesis of 4-phenylpiperazin-1-amine involves multi-step organic reactions that highlight its synthetic accessibility. Key synthetic routes include reductive amination of appropriately substituted phenylpyrroles or cyclization reactions involving phenyl-substituted diamines. These methodologies underscore the compound’s importance as a synthetic intermediate, enabling the rapid assembly of structurally diverse libraries for high-throughput screening.
In addition to its pharmaceutical applications, 4-phenylpiperazin-1-amine has been explored in material science and chemical biology. Its ability to form stable complexes with metal ions has been utilized in catalytic systems and metal sensing applications. Furthermore, its interaction with DNA and RNA has been studied for potential applications in gene therapy and nucleic acid delivery systems.
The future prospects of 4-phenylpiperazin-1-amine are promising, with ongoing research focusing on optimizing its pharmacological properties through structure-based drug design. Innovations in synthetic methodologies are expected to enhance the accessibility of derivatives, enabling more extensive exploration of their therapeutic potential. Collaborative efforts between academia and industry are likely to accelerate the translation of these findings into clinical applications.
In conclusion, 4-phenylpiperazin-1-amine (CAS No. 14340-32-0) is a multifaceted compound with significant implications in pharmaceutical research and development. Its unique structural features and versatile reactivity make it a valuable tool for designing novel therapeutic agents targeting various diseases. As research continues to uncover new applications for this compound, its importance in advancing medical science is poised to grow further.
14340-32-0 (4-phenylpiperazin-1-amine) Related Products
- 2227691-19-0(rac-4-(1R,3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentaneamidobenzoic acid)
- 62155-73-1(1-(2-methoxy-4-methylphenyl)propan-2-one)
- 1021070-46-1(3-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]-6-phenylpyridazine)
- 2580221-99-2(Ethyl 3-(3-aminopiperidin-1-yl)-2,2-dimethylpropanoate)
- 1806036-59-8(4-Methoxy-6-methyl-3-(trifluoromethoxy)pyridine-2-carbonyl chloride)
- 2228779-73-3(3,3-difluoro-1-(1-methyl-1H-indol-6-yl)cyclobutylmethanamine)
- 1782908-59-1(methyl 2-amino-1,2,4triazolo1,5-apyrimidine-6-carboxylate)
- 2384327-02-8(6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)isoquinoline-1-carboxylic acid)
- 129819-22-3(2-Azido-6-methoxypyridine)
- 1807040-26-1(3-Difluoromethoxy-2,6-dimethylanisole)
